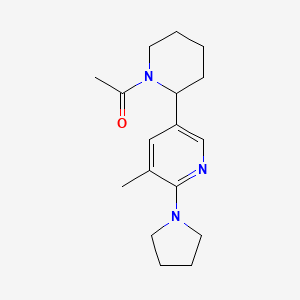

1-(2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone

Description

Properties

Molecular Formula |

C17H25N3O |

|---|---|

Molecular Weight |

287.4 g/mol |

IUPAC Name |

1-[2-(5-methyl-6-pyrrolidin-1-ylpyridin-3-yl)piperidin-1-yl]ethanone |

InChI |

InChI=1S/C17H25N3O/c1-13-11-15(12-18-17(13)19-8-5-6-9-19)16-7-3-4-10-20(16)14(2)21/h11-12,16H,3-10H2,1-2H3 |

InChI Key |

LWAZDAYOGFICPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2CCCC2)C3CCCCN3C(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Construction of the Pyridine Ring: The pyridine ring is often synthesized via condensation reactions.

Integration of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.

Final Assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

1-(2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

1-(2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of biological pathways and interactions due to its ability to bind to specific proteins.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their structural/functional differences:

Key Findings :

The piperidine ring in the target compound adds conformational rigidity and may enhance binding affinity to sterically constrained biological targets compared to simpler analogs like 1-(5-methoxypyridin-3-yl)ethanone .

Synthetic Accessibility: Derivatives with linear chains (e.g., Compound 3an) are synthesized via cross-coupling or alkylation reactions, as described in NMR/HRMS data .

No pricing or catalog data exists for the target compound, implying it may be a novel or niche research chemical.

Research Implications and Limitations

- Structural Uniqueness: The target compound’s combination of 5-methyl-pyridine, 6-pyrrolidin-1-yl, and piperidin-1-yl-ethanone groups distinguishes it from simpler pyridine derivatives. This could position it as a candidate for selective receptor modulation, though pharmacological studies are absent in the evidence.

- Data Gaps: No direct NMR, crystallographic, or bioactivity data for the target compound are provided. Comparisons rely on extrapolation from structural analogs.

Biological Activity

1-(2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone, a complex organic compound, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Molecular Formula : C18H25N3O

- Molecular Weight : 301.41 g/mol

The structure features a piperidine ring, a pyridine moiety, and a ketone functional group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing pyridine and piperidine rings have shown effectiveness against various bacterial strains. A study highlighted the enhanced activity of pyrrole-containing compounds against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications in the molecular structure can lead to improved efficacy .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Vancomycin | 0.5 - 1 | MRSA |

| Pyrrole Derivative | 0.125 - 0.255 | MRSA |

| Isoniazid | 0.25 | Mycobacterium tuberculosis |

Neuropharmacological Effects

The compound's structural analogs have been investigated for their neuropharmacological effects. For example, certain piperidine derivatives have been shown to exhibit antipsychotic and anxiolytic properties in animal models. The interaction with neurotransmitter systems, particularly dopamine and serotonin receptors, is believed to mediate these effects .

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to evaluate the compound's potential as an anticancer agent. Preliminary results indicate that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways .

Table 2: Cytotoxicity Data on Cancer Cell Lines

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| HeLa | 15 | Pyrrole derivative |

| MCF-7 | 10 | Piperidine derivative |

| A549 | 20 | Pyridinyl derivative |

The biological mechanisms underlying the activity of 1-(2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone are multifaceted:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.

- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins.

Case Studies

Several case studies have documented the pharmacological effects of similar compounds:

- Case Study 1 : A study on a pyridine-piperidine hybrid demonstrated significant antibacterial activity against Gram-positive bacteria, with a focus on MRSA strains.

- Case Study 2 : Neuropharmacological assessments revealed that a related piperidine compound exhibited anxiolytic effects in rodent models, supporting its potential therapeutic applications in anxiety disorders.

Q & A

Q. What are the recommended synthetic routes for 1-(2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone, and how can intermediates be optimized for yield?

- Methodological Answer : Synthesis of pyridine-piperidine-pyrrolidine hybrids typically involves multi-step coupling reactions. For example, nucleophilic substitution on halogenated pyridines (e.g., 2-fluoro- or 2-chloro-pyridine derivatives) with piperidine/pyrrolidine precursors is common . Optimization may include:

- Catalyst selection : Palladium catalysts for Suzuki-Miyaura coupling to attach aryl groups.

- Temperature control : Stepwise heating (e.g., 50–80°C) to minimize side reactions in pyrrolidine ring formation .

- Purification : Use of flash chromatography or preparative HPLC to isolate intermediates, as seen in structurally similar compounds .

Q. How can researchers validate the structural integrity of this compound, and what analytical techniques are critical?

- Methodological Answer :

- NMR spectroscopy : H and C NMR to confirm substitution patterns on the pyridine and piperidine rings. For example, methyl groups at pyridine C5 (δ ~2.3 ppm) and piperidine protons (δ ~1.5–3.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected M.W. ~330–350 g/mol for analogous compounds) .

- X-ray crystallography : To resolve steric effects in the piperidine-pyrrolidine junction, though this requires high-purity crystals .

Q. What safety precautions are essential when handling this compound in vitro?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and fume hoods, as recommended for pyridine derivatives with potential neurotoxicity .

- First-aid protocols : Immediate flushing with water for skin/eye contact and activated charcoal for ingestion, based on safety sheets for related chloropyridines .

- Waste disposal : Neutralize acidic/basic byproducts before disposal, adhering to institutional guidelines .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what binding sites are plausible?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model interactions with targets such as G-protein-coupled receptors (GPCRs) or kinases. The pyrrolidine and piperidine moieties may engage in hydrogen bonding with active-site residues .

- Pharmacophore mapping : Identify hydrophobic (methyl groups) and basic (piperidine N) features critical for binding, as seen in analogs with CNS activity .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthetic targets .

Q. What strategies resolve contradictions in solubility and stability data across different experimental conditions?

- Methodological Answer :

- Solubility profiling : Test in DMSO (for stock solutions) and aqueous buffers (PBS at pH 7.4) with sonication. Note discrepancies due to polymorphic forms .

- Stability assays : Use HPLC-UV at 254 nm to monitor degradation under light/heat (e.g., 40°C for 48 hours). Add antioxidants (e.g., BHT) if oxidation is observed .

- Data normalization : Cross-reference with NIST databases for pyridine derivatives to calibrate instrumentation .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

- Methodological Answer :

- Core modifications : Replace the ethanone group with carboxamide to improve hydrophilicity, as demonstrated in pyrazolo-pyrimidine analogs .

- Substituent screening : Introduce electron-withdrawing groups (e.g., -F, -Cl) at pyridine C6 to modulate π-π stacking with aromatic residues in enzymes .

- In vitro profiling : Test derivatives against isoform-specific targets (e.g., CYP450 enzymes) to assess off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.